molecular formula C12H13BrClNO2 B12911897 2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-65-6

2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12911897
CAS No.: 81778-65-6
M. Wt: 318.59 g/mol
InChI Key: VUGAGFDYOGGZQW-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromophenyl group, a chlorinated oxazolidinone ring, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the reaction of 2-bromobenzyl chloride with 5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various nucleophiles.

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups like alcohols or amines.

    Coupling Reactions: Biaryl compounds formed through the coupling of the bromophenyl group with aryl boronic acids.

Scientific Research Applications

2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules, leading to various biological effects. The oxazolidinone ring may also play a role in its activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[(2-bromophenyl)methyl]-5-chlorobenzamide
  • N-[(2-Bromophenyl)methyl]-5-chloro-2-methoxybenzamide

Uniqueness

2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its oxazolidinone ring differentiates it from other similar compounds, providing unique properties and applications.

Properties

CAS No.

81778-65-6

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13BrClNO2/c1-12(2)10(14)17-15(11(12)16)7-8-5-3-4-6-9(8)13/h3-6,10H,7H2,1-2H3

InChI Key

VUGAGFDYOGGZQW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(ON(C1=O)CC2=CC=CC=C2Br)Cl)C

Origin of Product

United States

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